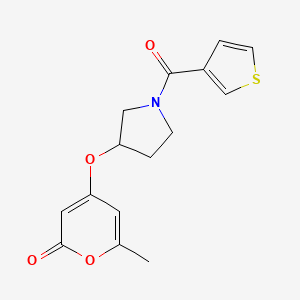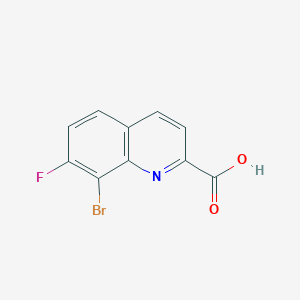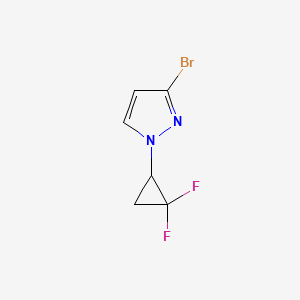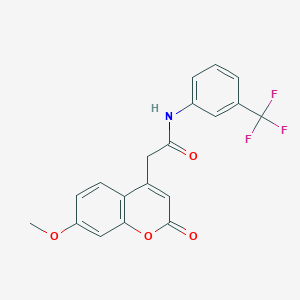
6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is a chemical compound that has been extensively researched for its potential applications in various fields. This compound is a pyranone derivative that has been synthesized using various methods.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
A notable application of compounds similar to 6-methyl-4-((1-(thiophene-3-carbonyl)pyrrolidin-3-yl)oxy)-2H-pyran-2-one is found in the field of organic synthesis. For instance, an efficient microwave-assisted procedure has been developed for the synthesis of polysubstituted 4H-pyran derivatives, which are closely related structurally. This process involves condensation, Michael addition, and intramolecular cyclization, highlighting the potential of such compounds in complex organic synthesis and the production of anticancer agents (Hadiyal et al., 2020).
Anticancer Activity
The synthesized 4H-pyran derivatives, which share a structural motif with the compound , have demonstrated potent anticancer activity against various human cancer cell lines. This suggests that compounds within this chemical family, including this compound, could be explored further for their potential therapeutic applications in oncology (Hadiyal et al., 2020).
Molecular Docking and Screening
Another research avenue involves the use of similar compounds in molecular docking and screening studies, which are crucial for drug discovery and development. For example, novel pyridine and fused pyridine derivatives have been synthesized and subjected to in silico molecular docking screenings towards specific target proteins. This approach reveals the binding energies of such compounds, providing insights into their potential as pharmaceutical agents (Flefel et al., 2018).
Conducting Polymers
Compounds with pyrrole and thiophene units have also been used in the synthesis of conducting polymers. These materials, derived from low oxidation potential monomers, demonstrate the potential of incorporating such heterocyclic units into polymers for electronic and optoelectronic applications. The low oxidation potentials and stability of these polymers suggest a promising area for the development of new materials with enhanced electronic properties (Sotzing et al., 1996).
Green Chemistry
An effective green one-pot synthesis of novel compounds bearing thiophene carbonyl groups, similar to the core structure of the compound , demonstrates the application of green chemistry principles in the synthesis of potential anticancer agents. This approach emphasizes the importance of sustainable methods in chemical synthesis and pharmaceutical development (Ali et al., 2021).
Propiedades
IUPAC Name |
6-methyl-4-[1-(thiophene-3-carbonyl)pyrrolidin-3-yl]oxypyran-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4S/c1-10-6-13(7-14(17)19-10)20-12-2-4-16(8-12)15(18)11-3-5-21-9-11/h3,5-7,9,12H,2,4,8H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYNVBHSUNWHJTN-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)O1)OC2CCN(C2)C(=O)C3=CSC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![(5R,7S)-N-(1-Cyanocyclopropyl)-1-ethyl-5,7-dimethyl-5,7-dihydro-4H-pyrano[3,4-c]pyrazole-3-carboxamide](/img/structure/B2354967.png)
![4-(3-{[4-(2-Methylphenyl)piperazin-1-yl]carbonyl}piperidin-1-yl)thieno[3,2-c]pyridine](/img/structure/B2354969.png)
![Ethyl 5-[(4-fluorobenzoyl)amino]-4-oxo-3-phenylthieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2354970.png)
![9-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2354971.png)

![N-cyclohexyl-1-((3-methoxybenzyl)thio)-4-methyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2354976.png)

![6-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-7-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2354979.png)
![2-chloro-N-[2-methoxy-5-(trifluoromethylsulfonyl)phenyl]pyridine-4-carboxamide](/img/structure/B2354981.png)

